Phe-Gly-Gly-Phe
Overview
Description
Phe-Gly-Gly-Phe is a tetrapeptide composed of the amino acids phenylalanine, glycine, glycine, and phenylalanine. Peptides like this compound are known for their ability to self-assemble into various nanostructures, making them valuable in nanomedicine and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Gly-Gly-Phe typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino group of the attached amino acid.
Coupling: Activation and addition of the next amino acid.
Cleavage: Removal of the peptide from the resin.
Common reagents used in SPPS include dicyclohexylcarbodiimide (DCCI) for coupling and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, utilizing automated synthesizers and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Phe-Gly-Gly-Phe can undergo various chemical reactions, including:
Oxidation: Involving the phenylalanine residues.
Reduction: Typically less common for this peptide.
Substitution: Possible at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones .
Scientific Research Applications
Phe-Gly-Gly-Phe has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide self-assembly and interactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for drug delivery systems and therapeutic agents.
Industry: Utilized in the development of biomaterials and nanotechnology
Mechanism of Action
The mechanism of action of Phe-Gly-Gly-Phe involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable structures that can interact with biological molecules and cellular components .
Comparison with Similar Compounds
Similar Compounds
Phe-Phe: Known for its strong self-assembly properties.
Gly-Phe: Exhibits similar but less pronounced self-assembly behavior.
Ala-Gly: Another simple peptide with distinct self-assembly characteristics
Uniqueness
Phe-Gly-Gly-Phe is unique due to its specific sequence, which allows for a balance of flexibility and stability in its self-assembled structures. This balance makes it particularly useful in applications requiring precise control over nanostructure formation .
Properties
IUPAC Name |
2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLONJLUJYCNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391499 | |
Record name | Phe-Gly-Gly-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40204-87-3 | |
Record name | Phe-Gly-Gly-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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